Acetanilide, 5'-chloro-2',4'-dimethoxy-2-fluoro-
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Overview
Description
Acetanilide, 5’-chloro-2’,4’-dimethoxy-2-fluoro- is a derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This specific derivative is characterized by the presence of chloro, dimethoxy, and fluoro substituents on the aromatic ring, which can significantly alter its chemical and physical properties compared to the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-chloro-2’,4’-dimethoxy-2-fluoroacetanilide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents and controlled addition of reagents to maintain reaction efficiency and minimize by-products. The final product is usually purified through recrystallization or other separation techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro, methoxy, and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals. Its unique substituents make it a valuable building block for creating complex chemical structures .
Biology: In biological research, the compound is used to study the effects of halogenated and methoxylated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar molecules with enzymes and receptors .
Medicine: While the parent compound acetanilide has historical significance as an analgesic, its derivatives, including 5’-chloro-2’,4’-dimethoxy-2-fluoroacetanilide, are explored for potential therapeutic applications. These derivatives may exhibit enhanced biological activity or reduced toxicity compared to the parent compound .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including stabilizers for polymers and intermediates for agrochemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5’-chloro-2’,4’-dimethoxy-2-fluoroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, methoxy, and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4’-chloro-2’,5’-dimethoxyacetoacetanilide: Similar in structure but lacks the fluoro substituent.
Acetanilide: The parent compound, simpler in structure without the additional substituents.
Uniqueness: The presence of the fluoro group in 5’-chloro-2’,4’-dimethoxy-2-fluoroacetanilide distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique in its class .
Properties
CAS No. |
23554-60-1 |
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Molecular Formula |
C10H11ClFNO3 |
Molecular Weight |
247.65 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C10H11ClFNO3/c1-15-8-4-9(16-2)7(3-6(8)11)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
GUUKSTYXLXOAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CF)Cl)OC |
Origin of Product |
United States |
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